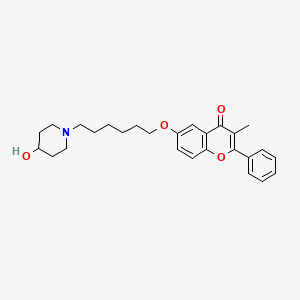
7-ヒドロキシ-3-(4-ヒドロキシベンジル)クロマン
説明
7-Hydroxy-3-(4-hydroxybenzyl)chroman (7-OH-3-HBC) is a natural product that has been studied for its potential use in scientific research. It is a polyphenolic compound derived from the hydrolysis of a flavonoid glycoside and is found in the leaves of Camellia sinensis, the plant used to make tea. 7-OH-3-HBC has been found to possess a wide range of biological activities and has been studied for its potential therapeutic applications.
科学的研究の応用
神経栄養活性
7-ヒドロキシ-3-(4-ヒドロキシベンジル)クロマン: は、有意な神経栄養活性を持つ化合物として同定されています。この活性は、ニューロンの生存、発達、および機能にとって極めて重要です。 この化合物は、ニューロン分化を研究するためのin vitroモデルシステムとして使用されるラット褐色細胞腫(PC-12)細胞において、神経突起の伸長を誘導することがわかりました .
プロテアソーム阻害活性
この化合物はまた、プロテアソームのキモトリプシン様活性に対して中等度の阻害活性を示します。プロテアソームは、ペプチド結合を切断する化学反応であるタンパク質分解によって、不要になったタンパク質や損傷したタンパク質を分解する上で重要な役割を果たします。 プロテアソーム活性の阻害剤は、ユビキチン-プロテアソームシステムを研究するために貴重であり、治療の可能性があります .
植物化学研究
植物化学研究において、7-ヒドロキシ-3-(4-ヒドロキシベンジル)クロマンは、フラボノイドの珍しいクラスであるホモイソフラボノイドです。これらの化合物は、さまざまな植物種、特にユリ科とマメ科に属する植物から単離されています。 それらは、その独特の構造と生物活性のために注目されています .
作用機序
- The primary targets of 7-Hydroxy-3-(4-hydroxybenzyl)chroman are not explicitly mentioned in the literature. However, it’s worth noting that this compound belongs to the chroman-4-one framework, which is a significant structural entity within oxygen-containing heterocycles . These targets likely play a role in mediating its biological effects.
- 7-Hydroxy-3-(4-hydroxybenzyl)chroman exhibits antioxidant activity by scavenging free radicals and preventing oxidative reactions . As a polyphenolic compound, it has beneficial effects on human health.
- In addition, it induces neurite outgrowth in PC-12 cells, suggesting potential neurotrophic effects . However, the exact molecular interactions remain to be fully elucidated.
Target of Action
Mode of Action
将来の方向性
生化学分析
Biochemical Properties
7-Hydroxy-3-(4-hydroxybenzyl)chroman plays a significant role in biochemical reactions, particularly in the inhibition of proteasome activity. It interacts with enzymes such as chymotrypsin-like proteasomes, showing moderate inhibitory activity . This interaction is crucial as proteasomes are responsible for degrading misfolded or damaged proteins, and their inhibition can lead to the accumulation of such proteins, which is beneficial in certain therapeutic contexts.
Cellular Effects
7-Hydroxy-3-(4-hydroxybenzyl)chroman has been shown to induce neurite outgrowth in PC-12 cells, a model for neuronal differentiation . This compound influences cell function by promoting neuronal differentiation and survival, which is mediated through its interaction with neurotrophic factors. Additionally, it exhibits moderate inhibitory activities against proteasome activity, impacting cellular metabolism and protein turnover.
Molecular Mechanism
At the molecular level, 7-Hydroxy-3-(4-hydroxybenzyl)chroman exerts its effects through the inhibition of chymotrypsin-like proteasome activity . This inhibition leads to the accumulation of ubiquitinated proteins, which can trigger various cellular responses, including stress responses and apoptosis. The compound’s ability to induce neurite outgrowth is linked to its interaction with neurotrophic factors and subsequent activation of signaling pathways involved in neuronal differentiation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Hydroxy-3-(4-hydroxybenzyl)chroman have been observed over time. The compound shows stability under specific storage conditions, such as desiccation at -20°C . Long-term studies indicate that its neurotrophic effects, such as neurite outgrowth, are sustained over prolonged exposure periods, suggesting its potential for chronic therapeutic applications.
Dosage Effects in Animal Models
The effects of 7-Hydroxy-3-(4-hydroxybenzyl)chroman vary with different dosages in animal models. At lower doses, it promotes neuronal differentiation and survival without significant toxicity . At higher doses, there may be threshold effects leading to adverse outcomes, such as excessive proteasome inhibition and subsequent cellular stress or apoptosis.
Metabolic Pathways
7-Hydroxy-3-(4-hydroxybenzyl)chroman is involved in metabolic pathways related to its role as a proteasome inhibitor. It interacts with enzymes responsible for protein degradation, affecting metabolic flux and metabolite levels . The compound’s metabolism may also involve conjugation reactions, as indicated by its presence in human urine in conjugated forms .
Transport and Distribution
Within cells and tissues, 7-Hydroxy-3-(4-hydroxybenzyl)chroman is transported and distributed through interactions with specific transporters and binding proteins . Its localization and accumulation are influenced by these interactions, which can affect its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 7-Hydroxy-3-(4-hydroxybenzyl)chroman is primarily within the cytoplasm, where it interacts with proteasomes . This localization is essential for its activity as a proteasome inhibitor. Additionally, any post-translational modifications or targeting signals that direct it to specific cellular compartments can further influence its function and efficacy.
特性
IUPAC Name |
3-[(4-hydroxyphenyl)methyl]-3,4-dihydro-2H-chromen-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c17-14-4-1-11(2-5-14)7-12-8-13-3-6-15(18)9-16(13)19-10-12/h1-6,9,12,17-18H,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMQROMLTBPBKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=CC(=C2)O)CC3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of 7-hydroxy-3-(4-hydroxybenzyl)chroman?
A1: 7-Hydroxy-3-(4-hydroxybenzyl)chroman has demonstrated neurotrophic activity by inducing neurite outgrowth in rat pheochromocytoma (PC-12) cells at a concentration of 50 μg/mL. [] This suggests potential applications in neurodegenerative disease research. Additionally, this compound exhibits moderate inhibitory activity against the chymotrypsin-like activity of the proteasome. [] Proteasome inhibition is a known target for cancer therapy, making this finding potentially relevant for anticancer drug discovery.
Q2: From which natural sources has 7-hydroxy-3-(4-hydroxybenzyl)chroman been isolated?
A2: This compound has been isolated from several plant sources, including:
- Anemarrhena asphodeloides Bunge: The rhizomes of this plant, known as Anemarrhenae Rhizoma, are used in traditional medicine. []
- Dracaena cochinchinensis (Lour.) S. C. Chen: This plant, also known as "dragon's blood," is known for its red resin. [, ]
- Agave tequilana Weber: This plant is the source of tequila production. []
- Dracaena cinnabari: This species, known as the dragon's blood tree, is used in traditional medicine. []
Q3: Does the structure of 7-hydroxy-3-(4-hydroxybenzyl)chroman relate to its biological activities?
A3: While the research provided doesn't delve into specific structure-activity relationship studies, the presence of phenolic hydroxyl groups in 7-hydroxy-3-(4-hydroxybenzyl)chroman is likely significant. These groups are often associated with antioxidant and radical scavenging activities. Further research is needed to establish a clear link between specific structural features and the observed biological activities.
Q4: What analytical techniques are typically employed to characterize and quantify 7-hydroxy-3-(4-hydroxybenzyl)chroman?
A4: The isolation and structural elucidation of 7-hydroxy-3-(4-hydroxybenzyl)chroman from natural sources commonly involve techniques like:
- Column Chromatography: This method utilizes various stationary phases like silica gel, Sephadex LH-20, and reverse-phase C-18 to separate compounds based on their polarity and other chemical properties. [, ]
- Spectroscopic Analyses: A combination of spectroscopic methods is used to determine the compound's structure, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


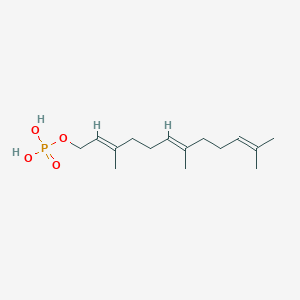
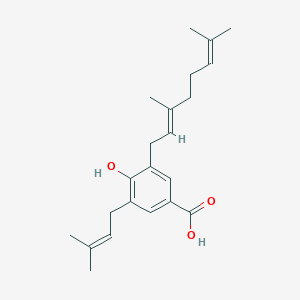
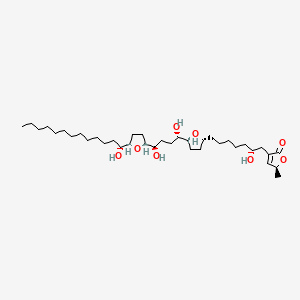
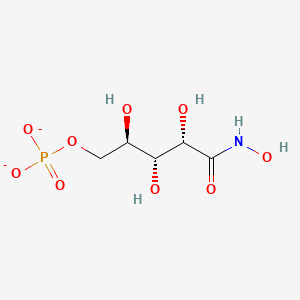
![(3aS,4S,6E,10E,12S,14E,15aS)-4,12-dihydroxy-6,10,14-trimethyl-3-methylidene-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-2-one](/img/structure/B1245744.png)



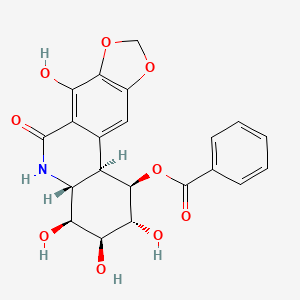

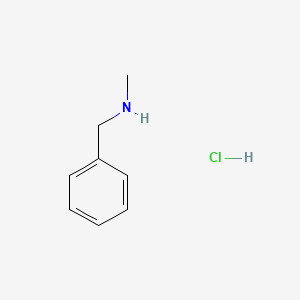
![[(1S,4R,5R,6S,7S,8R,13R,14R,16S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B1245755.png)

